(2-Chloro-4-fluoropyridin-3-yl)methanol

Description

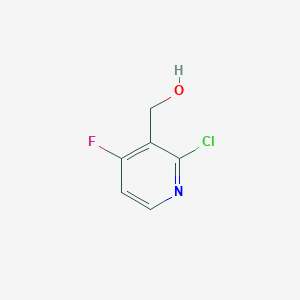

(2-Chloro-4-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative characterized by a hydroxylmethyl (-CH₂OH) group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 4-position of the pyridine ring. Its molecular weight is approximately 175.57 g/mol (calculated based on atomic composition). The compound is commercially available for laboratory use, with pricing varying by quantity (e.g., 100 mg priced at €172 and 500 mg at €451) .

Structural features such as the electron-withdrawing chlorine and fluorine substituents influence its reactivity, making it a candidate for nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

(2-chloro-4-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAUGOGFMJTXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2-Chloro-4-fluoropyridin-3-yl)methanol is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chloro-4-fluoropyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-Chloro-4-fluoropyridin-3-yl)methanol with structurally analogous pyridine derivatives, focusing on substituent effects, synthetic utility, and commercial availability.

(2-Chloro-4-iodopyridin-3-yl)methanol

- Structural Differences : Replacing the 4-fluorine atom with iodine increases molecular weight (269.47 g/mol) and introduces a heavier halogen with distinct electronic and steric properties .

- Applications : The iodine atom enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura), a common strategy in drug discovery.

- Commercial Availability : Available in smaller quantities (e.g., 250 mg for €65) compared to the fluorinated analog, reflecting higher production costs due to iodine incorporation .

(2-Chloro-5-fluoropyridin-3-yl)methanol

- Synthetic Relevance : Positional isomerism may affect regioselectivity in further functionalization reactions.

2-Chloro-3-(hydroxymethyl)-4-iodopyridine

- Synonym: Alternate name for (2-Chloro-4-iodopyridin-3-yl)methanol, emphasizing the hydroxylmethyl group’s position .

Fluorinated Pyrimidine and Triazole Derivatives

- Examples :

- Functional Differences : These compounds incorporate larger heterocyclic systems (e.g., triazoles, pyrimidines) and multiple halogen substituents, expanding their utility in kinase inhibition or antimicrobial studies.

Comparative Data Table

Research Implications and Limitations

- Synthetic Challenges : Fluorine’s small size and high electronegativity favor electron-deficient aromatic systems, while iodine’s polarizability facilitates transition metal-mediated reactions .

- Data Gaps: Limited information on biological activity, solubility, or stability of these compounds underscores the need for further experimental studies.

- Commercial Accessibility: Higher prices for fluorinated derivatives (e.g., €451 for 500 mg of this compound) suggest cost barriers in large-scale applications .

Biological Activity

(2-Chloro-4-fluoropyridin-3-yl)methanol is a pyridine derivative characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClFNO, indicating a heterocyclic compound with significant electronic properties due to the halogen substitutions. The positioning of these substituents on the pyridine ring influences both its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The unique electronic properties imparted by the chlorine and fluorine atoms enhance the compound's binding affinity, potentially modulating enzymatic activities or receptor functions.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar pyridine derivatives have shown promising antibacterial properties against various pathogens.

- Anticancer Potential: Studies suggest that compounds with similar structures may inhibit cancer cell proliferation through specific signaling pathways.

- Anti-inflammatory Effects: There is potential for this compound to modulate inflammatory responses in biological systems.

Research Findings and Case Studies

A review of recent literature reveals several studies investigating the biological activity of this compound and related compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine production in vitro |

Case Study: Anticancer Properties

In a study examining the anticancer effects of related pyridine derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential therapeutic applications of this compound in oncology .

Case Study: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.